molecular formula C16H11N3O3 B410767 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 333327-63-2

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B410767
CAS No.: 333327-63-2
M. Wt: 293.28g/mol
InChI Key: AMEPOKMBRWHPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 333327-63-2) is an aromatic pyrazole derivative with the molecular formula C16H11N3O3 and a molecular weight of 293.28 g/mol. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems. Its structure, featuring both an aldehyde functional group and a nitroaryl moiety, makes it a suitable substrate for various condensation and cyclization reactions. Recent scientific literature highlights its specific application as a precursor in a transition metal-free, one-pot tandem synthesis. This method uses sodium dithionite for chemoselective reduction and subsequent intramolecular cyclization to efficiently synthesize pyrazolo[4,3-c]quinoline scaffolds . These fused heterocyclic structures are of significant interest in medicinal chemistry and materials science. The synthesized quinoline derivatives have been further studied for their photophysical properties, indicating potential applications in the development of fluorescent materials . Furthermore, related pyrazoloquinazoline compounds demonstrate promising biological activity, such as selective inhibition of Staphylococcus aureus , highlighting the potential of this chemical framework in antibacterial research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPOKMBRWHPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Intermediate

The pyrazole intermediate, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole, is synthesized through the cyclocondensation of phenylhydrazine with 3-nitroacetophenone. The reaction proceeds under acidic conditions (e.g., acetic acid) at reflux temperatures (80–100°C) for 6–8 hours. The mechanism involves hydrazone formation followed by intramolecular cyclization to yield the pyrazole ring.

Reaction Conditions

  • Molar Ratio : 1:1 (phenylhydrazine to 3-nitroacetophenone)

  • Solvent : Glacial acetic acid

  • Temperature : 80–100°C

  • Time : 6–8 hours

  • Yield : 70–75%

Vilsmeier-Haack Formylation

The pyrazole intermediate is treated with the Vilsmeier-Haack reagent (a complex of phosphoryl chloride (POCl₃) and dimethylformamide (DMF)) to introduce the aldehyde group. The reaction mechanism involves electrophilic substitution at the 4-position of the pyrazole ring.

Step-by-Step Procedure

  • Reagent Preparation : DMF (2.5 mmol) is added dropwise to POCl₃ (3.0 mmol) at 0–5°C to form the Vilsmeier-Haack complex.

  • Reaction : The pyrazole intermediate (1.0 mmol) dissolved in DMF (5 mL) is added to the reagent. The mixture is warmed to room temperature and refluxed for 8 hours.

  • Work-Up : The solution is cooled, poured into ice-cold water, and basified with potassium carbonate (K₂CO₃). The precipitate is filtered, washed with water, and recrystallized from ethanol.

Optimization Insights

  • Temperature : Reflux (100–110°C) ensures complete conversion.

  • DMF:POCl₃ Ratio : A 1:1.2 molar ratio maximizes aldehyde yield.

  • Recrystallization Solvent : Ethanol yields crystals with >95% purity.

Table 1: Representative Yields and Physical Properties

Starting MaterialProductYield (%)Melting Point (°C)Rf Value
3-(3-Nitrophenyl)-1-phenylThis compound71143–1650.67–0.71

Alternative Synthesis Approaches

One-Pot Cyclocondensation-Formylation

A modified one-pot method eliminates the isolation of the pyrazole intermediate. Phenylhydrazine, 3-nitroacetophenone, and DMF-POCl₃ are reacted sequentially in a single vessel. This approach reduces purification steps but requires precise stoichiometric control.

Advantages

  • Time Efficiency : Total reaction time reduced to 10–12 hours.

  • Yield : Comparable to the two-step method (68–72%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step, completing the reaction in 20–30 minutes. However, formylation still requires conventional reflux.

Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy

  • C=O Stretch : 1,680–1,700 cm⁻¹ (aldehyde).

  • NO₂ Stretch : 1,520–1,540 cm⁻¹ (asymmetric), 1,340–1,360 cm⁻¹ (symmetric).

¹H NMR (CDCl₃, 400 MHz)

  • Aldehyde Proton : δ 9.8–10.2 ppm (s, 1H).

  • Pyrazole H-5 : δ 8.4–8.6 ppm (s, 1H).

  • Aromatic Protons : δ 7.2–8.1 ppm (m, 9H).

Mass Spectrometry

  • Molecular Ion Peak : m/z 293.28 (M⁺, calculated for C₁₆H₁₁N₃O₃).

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterVilsmeier-Haack (Two-Step)One-Pot SynthesisMicrowave-Assisted
Total Time (h)14–1610–128–10
Yield (%)7168–7265–70
Purity (%)>9590–9388–92
ScalabilityExcellentModerateLimited

Chemical Reactions Analysis

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have demonstrated activity against Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Anticancer Potential : The presence of the nitro group in the structure enhances the compound's potential as an anticancer agent. Nitro-containing compounds are known for their cytotoxic effects on various cancer cell lines. Studies have highlighted the anticancer activity of similar pyrazole derivatives, suggesting that this compound could be further explored for developing new cancer therapies .

Synthetic Applications

The synthesis of this compound often involves several key reactions:

  • Vilsmeier-Haack Reaction : This method is commonly used to synthesize aldehydes from aromatic compounds. The reaction involves treating a phenylhydrazone with phosphorus oxychloride and dimethylformamide (DMF), leading to the formation of the desired pyrazole derivative .
  • Condensation Reactions : Various condensation reactions have been employed to create complex structures involving this compound. For example, Claisen-Schmidt condensation has been utilized to synthesize asymmetric derivatives that retain the bioactive properties of the original compound .

Material Science Applications

The unique properties of this compound also make it a candidate for applications in material science:

  • Fluorescent Materials : Compounds with similar structures have been investigated for their fluorescent properties, making them suitable for applications in sensors and imaging technologies. The nitro group can enhance fluorescence under specific conditions, which could be harnessed for developing novel fluorescent materials .

Case Studies

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Antimicrobial EvaluationDemonstrated significant activity against Candida albicans compared to standard drugs.
Synthesis and Biological EvaluationHighlighted synthetic pathways and confirmed anticancer activity against multiple cell lines.
Material ScienceExplored fluorescent properties suitable for sensor applications.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Nitro Group Placement
  • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 21487-51-4): The nitro group at the 4-position (para) instead of 3-position (meta) alters electronic effects.
Functional Group Modifications
  • 3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
    • Replacing the nitro group with a hydroxyl group increases polarity and solubility in polar solvents. The hydroxyl group enables propargylation reactions, as seen in the synthesis of 1-phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde , which has enhanced antimicrobial activity .
  • 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Substitution of the phenyl group at position 1 with a benzoyl group introduces additional π-stacking interactions. This compound showed 63.55% carbon content (elemental analysis) and notable antioxidant activity in DPPH assays .
Heterocyclic and Aromatic Extensions
  • 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) :
    • Incorporation of a coumarin-thiazole hybrid structure led to significant antiproliferative activity against HeLa, MCF7, and A549 cancer cell lines (IC₅₀ < 10 µM) .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
3-(3-Nitrophenyl)-1-phenyl derivative 293.28 1.3 ± 0.1 510.9 ± 45.0
3-(4-Nitrophenyl)-1-phenyl derivative 293.28 1.31 ± 0.1 515.0 ± 50.0*
3-(4-Methoxyphenyl)-1-phenyl derivative 278.31 1.2 ± 0.1 485.0 ± 40.0*

*Predicted values

The nitro group increases density and boiling point due to stronger dipole-dipole interactions. Methoxy substituents reduce molecular weight and boiling point .

Biological Activity

3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS Number: 333327-63-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H11N3O3\text{C}_{16}\text{H}_{11}\text{N}_3\text{O}_3

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes and nitro-substituted phenyl derivatives. The synthetic route often employs Vilsmeier-Haack reactions or similar methodologies to introduce the nitro group and form the pyrazole ring structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

  • Cytotoxicity Assays : The compound exhibited an IC50 value of approximately 2.13 µM against MCF-7 breast cancer cells, 4.34 µM against SiHa cervical cancer cells, and 4.46 µM against PC-3 prostate cancer cells, indicating potent activity against these malignancies .
    Cell LineIC50 (µM)
    MCF-72.13
    SiHa4.34
    PC-34.46

The selectivity of this compound was also noted, as it showed minimal toxicity to normal HEK-293T cells, with an IC50 greater than 50 µM , which is promising for therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Studies have indicated that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal properties:

  • In vitro Studies : Compounds similar to this compound have shown moderate activity against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Other Biological Activities

The biological profile of pyrazole derivatives often extends beyond anticancer and antimicrobial effects:

  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which could contribute to their overall therapeutic potential .
  • Anti-inflammatory Effects : Pyrazole compounds are also being explored for their anti-inflammatory effects, which may further enhance their utility in treating various diseases characterized by inflammation .

Case Studies and Research Findings

A number of research articles have documented the synthesis and evaluation of related compounds, providing insights into structure-activity relationships (SAR):

  • Molecular Docking Studies : These studies have indicated that the binding affinity of pyrazole derivatives at the colchicine-binding site on tubulin correlates with their cytotoxicity against cancer cell lines .
  • Comparative Analysis : A comparative study involving various pyrazole derivatives showed that modifications at specific positions on the pyrazole ring can significantly enhance biological activity .

Q & A

Q. What are the optimized synthetic routes for 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of precursors like phenylhydrazine and substituted aldehydes or ketones. For example, analogous pyrazole-4-carbaldehydes are synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation, where solvent choice (e.g., DMF, ethanol) and temperature (80–120°C) critically affect yield . Catalysts such as POCl₃ or acidic/basic conditions may modulate regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Single-crystal X-ray diffraction resolves molecular geometry, including bond angles and dihedral angles between the pyrazole core and substituents .
  • NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments, particularly the aldehyde proton (~9.8–10.2 ppm) and nitro group effects on aromatic protons .
  • FT-IR confirms functional groups (C=O stretch at ~1680–1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What are the common impurities formed during synthesis, and how can chromatographic methods be optimized for their separation?

Common impurities include unreacted intermediates (e.g., phenylhydrazine derivatives) or regioisomers. TLC (silica gel, 3:7 ethyl acetate/hexane) monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities . Adjusting mobile phase polarity and flow rate enhances separation efficiency.

Advanced Research Questions

Q. How does the nitro group at the 3-position of the phenyl ring influence the electronic properties and reactivity of the pyrazole core?

The electron-withdrawing nitro group induces resonance and inductive effects, polarizing the pyrazole ring and increasing electrophilicity at the aldehyde position. This enhances reactivity in nucleophilic additions (e.g., Schiff base formation) or cycloadditions. Computational studies (DFT) reveal reduced electron density at the aldehyde carbon, corroborated by Hammett substituent constants . X-ray data show planar geometry, favoring π-π stacking in crystal lattices .

Q. What strategies can resolve contradictions in biological activity data reported for this compound across different studies?

Discrepancies in antimicrobial or antioxidant data may arise from assay variability (e.g., bacterial strain differences, incubation times). Standardized protocols (CLSI guidelines for MIC assays) and orthogonal assays (e.g., ROS scavenging vs. DPPH radical quenching) improve reproducibility . Comparative studies with structural analogs (e.g., 3-(4-bromophenyl) derivatives) isolate substituent-specific effects .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction mechanisms of this compound with biological targets?

  • DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox activity .
  • Molecular docking (AutoDock Vina) simulates binding to enzymes like COX-2 or bacterial topoisomerase IV, identifying key interactions (hydrogen bonds with nitro groups, hydrophobic contacts with phenyl rings) .
  • MD simulations assess stability of ligand-target complexes under physiological conditions .

Q. What are the challenges in correlating in vitro antioxidant results with in vivo efficacy, and how can experimental designs address these?

In vitro assays (e.g., DPPH, ABTS) may not account for metabolic degradation or bioavailability. Advanced models include:

  • Ex vivo assays using rat liver homogenates to simulate metabolic stability .
  • Hybrid designs combining in vitro ROS scavenging with in vivo zebrafish models to track bioavailability and tissue-specific effects .
  • Structure-activity relationship (SAR) studies to optimize lipophilicity (logP) for membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.